Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate
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Overview
Description
Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate is a complex organic compound that belongs to the class of sulfonamides. This compound features an isoquinoline moiety, which is a significant structure in medicinal chemistry due to its presence in various pharmacologically active compounds. The sulfonamide group is known for its antibacterial properties, making this compound potentially valuable in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate typically involves multiple steps, starting with the preparation of the isoquinoline derivative. One common method involves the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline . The isoquinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group . Finally, the esterification of the resulting compound with methyl 3-bromopropanoate under basic conditions yields the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties due to the sulfonamide group.
Medicine: Investigated for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate is primarily attributed to its sulfonamide group, which inhibits the enzyme dihydropteroate synthase in bacteria. This inhibition prevents the synthesis of folic acid, an essential component for bacterial growth and replication, leading to the bacteriostatic effect . The isoquinoline moiety may also interact with various biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[ethyl(quinolin-8-ylsulfonyl)amino]propanoate: Similar structure but with a quinoline moiety instead of isoquinoline.
Methyl 3-[ethyl(benzothiazol-8-ylsulfonyl)amino]propanoate: Contains a benzothiazole moiety.
Methyl 3-[ethyl(benzimidazol-8-ylsulfonyl)amino]propanoate: Features a benzimidazole moiety.
Uniqueness
Methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate is unique due to the presence of the isoquinoline moiety, which is known for its diverse biological activities. This structural feature may confer additional pharmacological properties compared to similar compounds with different heterocyclic moieties .
Properties
IUPAC Name |
methyl 3-[ethyl(isoquinolin-8-ylsulfonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-17(10-8-15(18)21-2)22(19,20)14-6-4-5-12-7-9-16-11-13(12)14/h4-7,9,11H,3,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVYJYVAXVXPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)OC)S(=O)(=O)C1=CC=CC2=C1C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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